molecular formula C19H25NO4 B4627681 5-[(2-methoxy-4-propylphenoxy)methyl]-N-propyl-2-furamide

5-[(2-methoxy-4-propylphenoxy)methyl]-N-propyl-2-furamide

Cat. No. B4627681
M. Wt: 331.4 g/mol
InChI Key: LZMZQXSSJLBDFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Research on related compounds often involves complex synthesis routes, including catalyzed reactions, thermolysis, and rearrangements. For instance, Gillespie et al. (1979) described the thermolysis of 2,5-dichlorothiophenium bis-methoxycarbonylmethylide leading to novel compounds through eliminative rearrangement, highlighting the intricate methods used in synthesizing furan derivatives (Gillespie, Murray-Rust, Murray-Rust, & Porter, 1979).

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been elucidated using various analytical techniques, including X-ray crystallography and NMR spectroscopy. Ajibade and Andrew (2021) reported the molecular structures of compounds synthesized via Schiff bases reduction, providing detailed insights into their crystalline forms and intermolecular interactions (Ajibade & Andrew, 2021).

Chemical Reactions and Properties

The chemical behavior of furan derivatives involves a range of reactions, including polymerization, cyclization, and interaction with electrophilic or nucleophilic reagents. For example, Kato et al. (1992) explored the synthesis and structure-activity relationships of benzamide derivatives, demonstrating the potential of furan compounds in synthesizing bioactive molecules (Kato, Morie, Harada, Yoshida, & Matsumoto, 1992).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, of related compounds are crucial for their application in various fields. Chen, Ye, and Hu (2012) characterized compounds derived from rotenone and dimethyloxosulphonium methylide, including their crystal structures and physical properties, through X-ray single crystal diffraction analysis (Chen, Ye, & Hu, 2012).

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity, stability, and interaction with other molecules, is essential for the development and application of new compounds. Research by Pimenova et al. (2003) on the synthesis and reactions of a compound involving pentafluoroacetophenone and dimethyl oxalate provides insight into the complex chemical behavior of furan derivatives (Pimenova, Krasnych, Goun, & Miles, 2003).

Scientific Research Applications

Radiosynthesis and Imaging Applications

Compounds structurally related to "5-[(2-methoxy-4-propylphenoxy)methyl]-N-propyl-2-furamide" have been explored for their potential in radiosynthesis and imaging. For example, derivatives of phenoxy and furamide groups have been utilized in the development of radioiodinated ligands for serotonin-5HT2-receptors, which shows promise for γ-emission tomography. This application highlights the compound's potential role in neuroscience research, specifically in studying brain receptors and functions (J. Mertens et al., 1994).

Polymer Synthesis and Properties

Another research area involves the synthesis of hyperbranched aromatic polyamides, where compounds with methoxy and furamide functionalities have been utilized as monomers. These polymers exhibit solubility in various organic solvents, indicating their potential for use in materials science, particularly in creating new materials with specific mechanical and chemical properties (Gang Yang et al., 1999).

Antimicrobial Research

The structural motifs present in "5-[(2-methoxy-4-propylphenoxy)methyl]-N-propyl-2-furamide" are also found in compounds investigated for antimicrobial activities. Research in this domain explores the synthesis of novel organic compounds and their potential as antibacterial and antifungal agents. Such studies are crucial for the development of new therapeutic agents against resistant strains of bacteria and fungi (M. Helal et al., 2013).

Antiprotozoal Activity

Compounds with similar structural features have been synthesized and evaluated for their antiprotozoal activity. This research contributes to the fight against protozoal infections, offering a foundation for developing drugs against diseases such as malaria and sleeping sickness (Mohamed A. Ismail et al., 2003).

properties

IUPAC Name

5-[(2-methoxy-4-propylphenoxy)methyl]-N-propylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4/c1-4-6-14-7-9-16(18(12-14)22-3)23-13-15-8-10-17(24-15)19(21)20-11-5-2/h7-10,12H,4-6,11,13H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMZQXSSJLBDFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)NCCC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669829
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-[(2-methoxy-4-propylphenoxy)methyl]-N-propylfuran-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(2-methoxy-4-propylphenoxy)methyl]-N-propyl-2-furamide
Reactant of Route 2
Reactant of Route 2
5-[(2-methoxy-4-propylphenoxy)methyl]-N-propyl-2-furamide
Reactant of Route 3
5-[(2-methoxy-4-propylphenoxy)methyl]-N-propyl-2-furamide
Reactant of Route 4
Reactant of Route 4
5-[(2-methoxy-4-propylphenoxy)methyl]-N-propyl-2-furamide
Reactant of Route 5
5-[(2-methoxy-4-propylphenoxy)methyl]-N-propyl-2-furamide
Reactant of Route 6
5-[(2-methoxy-4-propylphenoxy)methyl]-N-propyl-2-furamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.